molecular formula C9H13NO B1165712 Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- CAS No. 108457-42-7

Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-

Cat. No.: B1165712
CAS No.: 108457-42-7
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- involves the enzymatic reaction of glutamic acid, cysteine, and glycine. The first step is the formation of γ-glutamylcysteine from glutamic acid and cysteine, catalyzed by the enzyme γ-glutamylcysteine synthetase. This intermediate then reacts with glycine in the presence of glutathione synthetase to form glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- .

Industrial Production Methods

Industrial production of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- is typically achieved through fermentation processes using microorganisms such as Saccharomyces cerevisiae. The fermentation medium is optimized with amino acids and other nutrients to enhance the yield of the tripeptide .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- has a wide range of scientific research applications:

Mechanism of Action

Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species and electrophilic compounds. The compound acts as a cofactor for enzymes such as glutathione peroxidase and glutathione S-transferase, which are involved in reducing peroxides and conjugating electrophiles, respectively. It also plays a role in the regulation of cellular signaling pathways through redox-dependent mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- is unique due to its tripeptide structure and its ability to participate in a wide range of biochemical reactions. Its role as a major cellular antioxidant and its involvement in detoxification processes distinguish it from other similar compounds .

Properties

CAS No.

108457-42-7

Molecular Formula

C9H13NO

Molecular Weight

0

Origin of Product

United States

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